molecular formula C7H9NO4 B6205483 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 860371-76-2

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6205483
CAS No.: 860371-76-2
M. Wt: 171.2
InChI Key:
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Description

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a hydroxypropan-2-yl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxypropan-2-ylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-oxopropan-2-yl)-1,2-oxazole-3-carboxylic acid.

    Reduction: Formation of 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-methanol.

    Substitution: Formation of various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxyethyl)-1,2-oxazole-3-carboxylic acid
  • 5-(2-hydroxypropyl)-1,2-oxazole-3-carboxylic acid
  • 5-(2-hydroxybutyl)-1,2-oxazole-3-carboxylic acid

Uniqueness

5-(2-hydroxypropan-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

860371-76-2

Molecular Formula

C7H9NO4

Molecular Weight

171.2

Purity

0

Origin of Product

United States

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